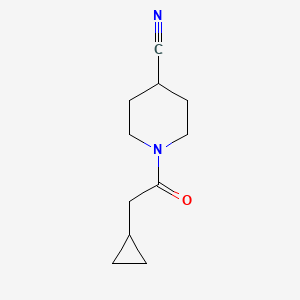

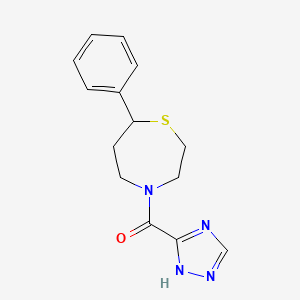

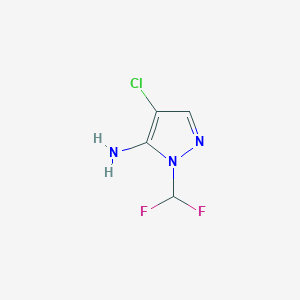

(7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone” is a chemical compound known for its various biological properties and potential applications in the field of research and industry. It is a part of the 1,2,4-triazole derivatives which are known to be promising anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic techniques. For instance, the IR absorption spectra of some related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. The 1 H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications

Antiviral and Antitumoral Activity

A study by Jilloju et al. (2021) synthesized a series of compounds similar to the one of interest, focusing on their antiviral and antitumoral activities. These compounds, with variations in the phenyl moiety, showed that structural changes could significantly influence their biological properties. The antitumoral activity was attributed to the inhibition of tubulin polymerization, highlighting the compound's potential in cancer therapy Jilloju et al., 2021.

Catalytic Applications

Guerriero et al. (2011) investigated Ir(I) complexes of derivatives related to the compound for their use in catalytic hydrogenations. These complexes demonstrated effectiveness in the hydrogenation of α,β-unsaturated aldehydes and ketones, suggesting potential applications in synthetic chemistry and industrial processes Guerriero et al., 2011.

Antimicrobial Activity

Sunitha et al. (2017) explored a series of novel benzofuran-based 1,2,3-triazoles, which share structural similarities with the compound of interest. These compounds exhibited high antimicrobial activity, indicating their potential use in developing new antimicrobial agents Sunitha et al., 2017.

Liquid Crystal Properties

Zhao et al. (2013) synthesized and characterized a series of compounds including aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives. These compounds showed liquid crystal behaviors, suggesting potential applications in the development of liquid crystal displays and other electronic devices Zhao et al., 2013.

Anticancer Activity

Erlandsson et al. (2008) and Battula et al. (2017) synthesized and evaluated derivatives with structures related to the compound of interest for their anticancer activity. These studies highlight the potential of such compounds in anticancer drug development, with specific derivatives showing promising results against various cancer cell lines Erlandsson et al., 2008; Battula et al., 2017.

properties

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-(1H-1,2,4-triazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(13-15-10-16-17-13)18-7-6-12(20-9-8-18)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCUIYIRPXJANB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-phenyl-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

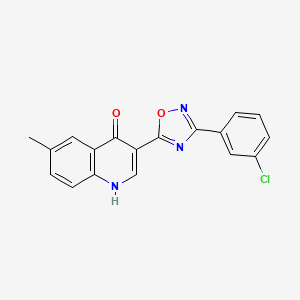

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)

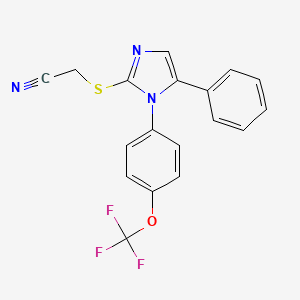

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)

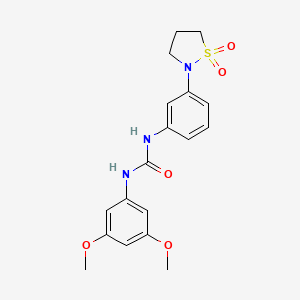

![(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2374970.png)

![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)

![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)